[(2-Benzyloxycarbonylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid
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Overview
Description
[(2-Benzyloxycarbonylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound features a cyclohexyl ring, a cyclopropyl group, and an acetic acid moiety, making it a unique structure for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Benzyloxycarbonylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using reagents like diazomethane.
Coupling with Acetic Acid: The final step involves coupling the cyclohexyl and cyclopropyl intermediates with acetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
[(2-Benzyloxycarbonylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
[(2-Benzyloxycarbonylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex molecules.
Biological Studies: It can be used to study the effects of cyclopropyl and cyclohexyl groups on biological activity.
Industrial Applications: Potential use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of [(2-Benzyloxycarbonylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropyl and cyclohexyl groups can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- **[(2-Benzyloxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid
- **[(2-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid
- **[(2-Benzyloxycarbonylamino-cyclohexyl)-propyl-amino]-acetic acid
Uniqueness
[(2-Benzyloxycarbonylamino-cyclohexyl)-cyclopropyl-amino]-acetic acid is unique due to the presence of both cyclopropyl and cyclohexyl groups, which can impart distinct chemical and biological properties compared to similar compounds with different alkyl groups.
Properties
IUPAC Name |
2-[cyclopropyl-[2-(phenylmethoxycarbonylamino)cyclohexyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c22-18(23)12-21(15-10-11-15)17-9-5-4-8-16(17)20-19(24)25-13-14-6-2-1-3-7-14/h1-3,6-7,15-17H,4-5,8-13H2,(H,20,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTAMUQXTRIBGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)OCC2=CC=CC=C2)N(CC(=O)O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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